molecular formula C9H5ClN4O3S B11711441 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11711441
M. Wt: 284.68 g/mol
InChI Key: PCBKKMATWAZRBJ-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the chloro and nitro substituents, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding 1,3,4-thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-chloro-3-amino-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Potential anticancer properties due to its ability to disrupt DNA replication and inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with biological targets, leading to various effects:

    Antimicrobial Activity: The compound disrupts the cell membrane and inhibits essential enzymes, leading to cell death.

    Anticancer Activity: It interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.

    Molecular Targets: Enzymes such as DNA gyrase and topoisomerase, as well as cell membrane components.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These include compounds with different substituents on the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Benzamide derivatives: Compounds like 4-chloro-3-nitrobenzamide and 4-chloro-3-aminobenzamide.

Uniqueness

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the thiadiazole ring with the chloro and nitro substituents, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds.

Properties

Molecular Formula

C9H5ClN4O3S

Molecular Weight

284.68 g/mol

IUPAC Name

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H5ClN4O3S/c10-6-2-1-5(3-7(6)14(16)17)8(15)12-9-13-11-4-18-9/h1-4H,(H,12,13,15)

InChI Key

PCBKKMATWAZRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NN=CS2)[N+](=O)[O-])Cl

Origin of Product

United States

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